

Norflurazon-13C,d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Norflurazon-13C,d3

Cat. No.: B13439323

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Prepared for: Researchers, scientists, and drug development professionals

This technical guide provides an in-depth overview of the isotopically labeled herbicide **Norflurazon-13C,d3**, including its fundamental physicochemical properties, its mechanism of action within the carotenoid biosynthesis pathway, and a representative experimental protocol for its use as an internal standard in analytical testing.

Core Data Presentation

The essential chemical and physical data for **Norflurazon-13C,d3** are summarized in the table below, alongside data for its unlabeled counterpart for comparative purposes.

Property	Norflurazon-13C,d3	Norflurazon (Unlabeled)
CAS Number	1346603-47-1[1][2]	27314-13-2[1]
Molecular Formula	C ₁₁ ¹³ CH ₆ D ₃ ClF ₃ N ₃ O[2]	C ₁₂ H ₉ ClF ₃ N ₃ O
Molecular Weight	307.68 g/mol [1]	303.67 g/mol

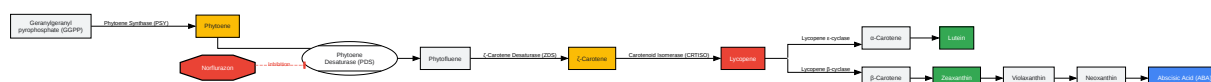
Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Norflurazon is a pyridazinone herbicide that functions by inhibiting the carotenoid biosynthesis pathway. This pathway is crucial for plant life as it produces photoprotective pigments and

precursors for the plant hormone abscisic acid. The specific target of Norflurazon is the enzyme Phytoene Desaturase (PDS).

PDS is responsible for converting the colorless carotenoid precursor, phytoene, into ζ -carotene through the introduction of two double bonds. Norflurazon acts as a non-competitive inhibitor of PDS, leading to the accumulation of phytoene and a deficiency in downstream carotenoids. This lack of carotenoids results in photo-oxidative damage to chlorophyll and the photosynthetic apparatus, ultimately causing a characteristic bleaching effect and plant death.

The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by Norflurazon.



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Carotenoid biosynthesis pathway showing inhibition by Norflurazon.

Experimental Protocols: Use as an Internal Standard

Norflurazon- $^{13}\text{C}_3\text{d}_3$ is an ideal internal standard for the quantification of Norflurazon in environmental and biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate correction for matrix effects and variations in analytical performance.

Below is a representative protocol for the analysis of Norflurazon in water samples.

1. Preparation of Standards and Reagents

- Norflurazon Stock Solution (1 mg/mL): Accurately weigh 10 mg of Norflurazon standard and dissolve in 10 mL of methanol.
- **Norflurazon-13C,d3** Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Norflurazon-13C,d3** and dissolve in 10 mL of methanol.
- Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the Norflurazon stock solution in a suitable solvent (e.g., methanol/water) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).
- Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the **Norflurazon-13C,d3** stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation: Solid Phase Extraction (SPE)

- Sample Collection: Collect 500 mL of water sample in a clean glass container.
- Fortification: Add a precise volume of the IS working solution (e.g., 50 µL of 100 ng/mL **Norflurazon-13C,d3**) to each 500 mL sample, resulting in a final IS concentration of 10 ng/L.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
- Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- Elution: Elute the retained analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

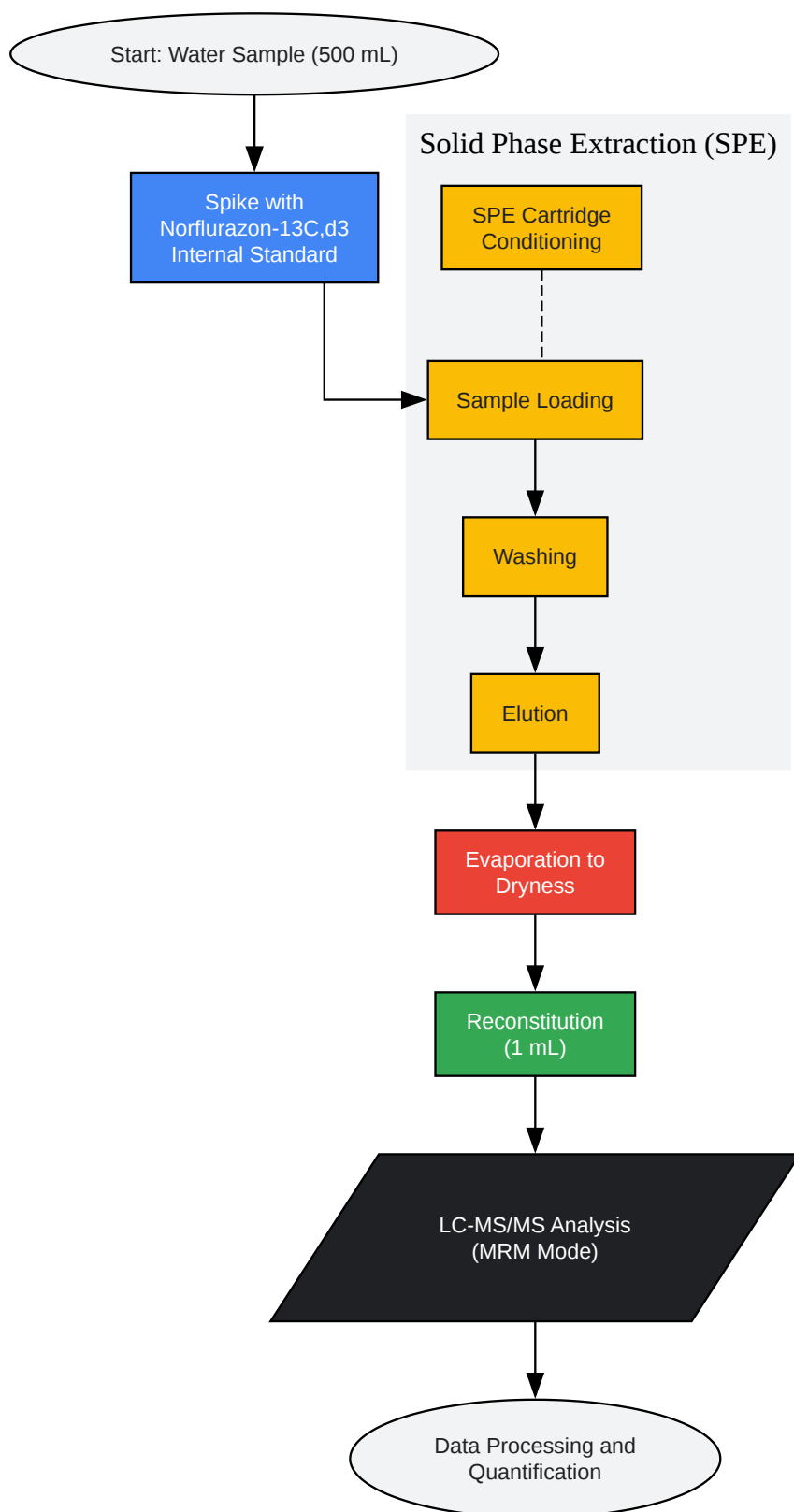
3. LC-MS/MS Analysis

- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A typical gradient would start at 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS) System:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: The following precursor and product ions are suggested for monitoring. Optimal collision energies should be determined empirically.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy 1 (eV)	Product Ion 2 (m/z)	Collision Energy 2 (eV)
Norflurazon	304.0	284.0	31	160.0	39
Norflurazon- ¹³ C, ^{d3}	308.0	288.0	~31	160.0	~39

Note: The collision energies for **Norflurazon-¹³C,^{d3}** are expected to be very similar to those for unlabeled Norflurazon and should be optimized.

The following diagram outlines the general experimental workflow for the analysis of Norflurazon in water samples using **Norflurazon-¹³C,^{d3}** as an internal standard.



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Workflow for Norflurazon analysis using an isotopic internal standard.

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- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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